

Tideglusib: A Technical Guide to its Target Validation in Alzheimer's Disease

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD). Its role in the hyperphosphorylation of tau protein and the production of amyloid-beta (A β) peptides makes it a compelling therapeutic target. This technical guide provides an in-depth overview of the target validation of Tideglusib (also known as NP-12 or NP031112), a potent, selective, and irreversible non-ATP competitive inhibitor of GSK-3 β . While clinical trials for Alzheimer's disease were discontinued due to a lack of efficacy, the preclinical data and the compound's mechanism of action offer valuable insights for future drug development targeting GSK-3.

Introduction to GSK-3 and its Role in Alzheimer's Disease

Glycogen Synthase Kinase-3 is a constitutively active serine/threonine kinase that exists in two isoforms, GSK-3 α and GSK-3 β .[1] In the central nervous system, GSK-3 β is the predominant isoform and plays a crucial role in various cellular processes, including neuronal development, metabolism, and apoptosis.[2] Dysregulation of GSK-3 β activity is a key element in the molecular pathology of Alzheimer's disease, primarily through two mechanisms:



- Tau Hyperphosphorylation: GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the microtubule-associated protein tau.[3] Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[3][4]
- Amyloid-β Production: GSK-3β can influence the processing of the amyloid precursor protein (APP), promoting the production of neurotoxic Aβ peptides that form senile plaques.

Given its central role in these pathological processes, inhibition of GSK-3β has been a major focus of therapeutic strategies for Alzheimer's disease.

Tideglusib: A Non-ATP Competitive GSK-3β Inhibitor

Tideglusib is a small molecule belonging to the thiadiazolidinone class of compounds. It has been extensively studied as a GSK-3β inhibitor for neurodegenerative diseases.

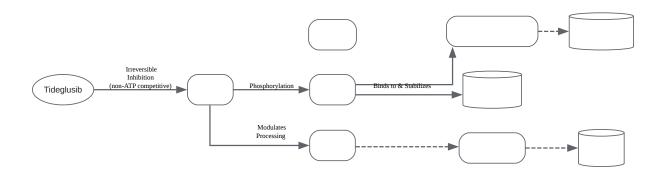
Chemical Properties

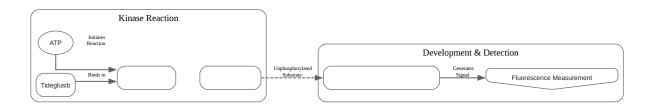
Property	Value	Reference
IUPAC Name	4-benzyl-2-(naphthalen-1- yl)-1,2,4-thiadiazolidine-3,5- dione	
Molecular Formula	C19H14N2O2S	_
Molecular Weight	334.39 g/mol	_
CAS Number	865854-05-3	_

Mechanism of Action

Tideglusib is a non-ATP-competitive and irreversible inhibitor of GSK-3 β . This mechanism is significant as it does not compete with the high intracellular concentrations of ATP, a challenge for many ATP-competitive kinase inhibitors. The irreversible nature of the inhibition is thought to be mediated by an interaction with a cysteine residue (Cys199) in the active site of GSK-3 β . This leads to a sustained inhibition of the enzyme's activity.







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